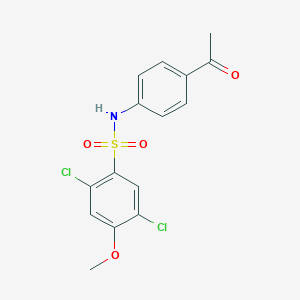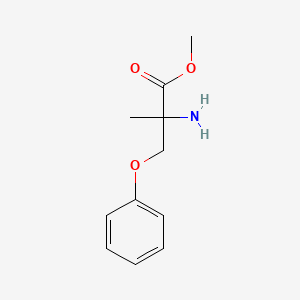![molecular formula C23H19NO2 B2449973 2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline CAS No. 860783-99-9](/img/structure/B2449973.png)
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its functional groups. The compound you mentioned is a derivative of biphenyl and quinoline, which are both aromatic organic compounds .
Synthesis Analysis
The synthesis of a new compound often involves reactions between different organic molecules. The exact process would depend on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can give insights into its chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Tyrosinase Inhibition
Biphenyl-based compounds have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme crucial in melanin synthesis. Some biphenyl ester derivatives have shown significant anti-tyrosinase activities, with molecular docking studies indicating that their primary binding site is the active-site entrance of the enzyme rather than the inner copper binding site (Kwong et al., 2017).
Molecular Interplay in Chemical Reactions
2-Methylquinoline's interaction with 1-(het)aryl-3-phenylprop-2-yn-1-ones under transition metal-free conditions leads to the formation of 2-{5’-(het)aryl[1,1’ : 3’,1”]terphenyl-4’-yl}quinolines. The reaction proceeds via intermediate 1,3-dipoles and highlights the significant molecular interplay involved in the synthesis of complex biphenyl compounds (Trofimov et al., 2018).
Structural Analysis and Crystallography
The structural characteristics of various biphenyl compounds have been meticulously studied through methods like single-crystal X-ray diffraction, revealing intricate details about their crystal packing and molecular interactions (Yuan et al., 2011).
Potential in Imaging and Diagnostics
Some carbon-11 labeled biaryl tetrahydroisoquinoline derivatives have been synthesized and explored as potential positron emission tomography (PET) glioma tumor imaging agents. These compounds offer valuable insights into the development of new diagnostic tools for imaging specific tumors (Wang et al., 2007).
Novel Compound Synthesis
Innovative methods have been employed to synthesize novel compounds like 5-(tert-butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, demonstrating the chemical versatility and potential pharmaceutical applications of biphenyl derivatives (Bouarata et al., 2012).
Receptor Binding and Potential Therapeutic Uses
Several biphenyl compounds have been studied for their binding to sigma-2 receptors, indicating their potential use in therapeutic applications, particularly concerning central nervous system disorders (Kim et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5,8-dimethoxy-2-(4-phenylphenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO2/c1-25-21-14-15-22(26-2)23-19(21)12-13-20(24-23)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRQCASCMBHXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)OC)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxypropyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449890.png)
![4-butyl-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2449891.png)
![N-(2,4-dimethylphenyl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2449892.png)
![2-((4-fluorophenyl)thio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2449893.png)
![N-[4-[3-(4-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2449894.png)
![2-cyclohexyl-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2449896.png)
![3-(4-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449897.png)
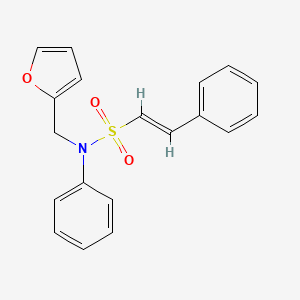
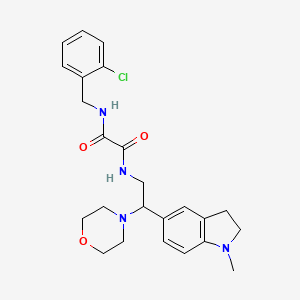
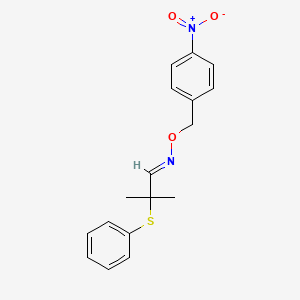
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,4-difluorobenzamide](/img/structure/B2449907.png)
